4,6-Dichloronicotinaldehyde
Overview
Description
4,6-Dichloronicotinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloronicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4,6-dichloropyridin-3-yl)methanol using manganese dioxide (MnO2) in chloroform (CHCl3) at 75°C for 12 hours . Another method involves the reaction of 4,6-dichloronicotinic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reduced to the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4,6-dichloronicotinic acid.
Reduction: Reduction of the aldehyde group can yield 4,6-dichloronicotinalcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in chloroform (CHCl3) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- 4,6-Dichloronicotinic acid (oxidation product)
- 4,6-Dichloronicotinalcohol (reduction product)
- Various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
4,6-Dichloronicotinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloronicotinaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its chlorine atoms can participate in electrophilic aromatic substitution reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
4,6-Dichloropyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain synthetic applications.
4,6-Dichloronicotinic acid: An oxidation product of 4,6-Dichloronicotinaldehyde, used in different contexts due to its carboxylic acid group.
4,6-Dichloronicotinalcohol: A reduction product, used in applications where the alcohol functionality is required.
Uniqueness: this compound is unique due to its dual chlorine substitution and aldehyde functionality, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Properties
IUPAC Name |
4,6-dichloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYJFAHYRMPRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617056 | |
Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-62-2 | |
Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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